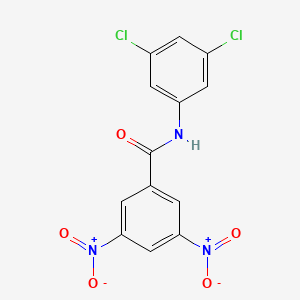

N-(3,5-dichlorophenyl)-3,5-dinitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3,5-dichlorophenyl)-3,5-dinitrobenzamide, also known as DCND, is a chemical compound that has been widely used in scientific research for its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 323.1 g/mol. DCND has been found to have a wide range of applications in biochemical and physiological studies due to its ability to selectively inhibit certain enzymes and cellular processes.

Applications De Recherche Scientifique

Electrochemical Sensing

N-(3,4-dihydroxyphenethyl)-3,5-dinitrobenzamide-modified electrodes have been developed for sensitive and selective electrochemical sensing of various compounds. For instance, modified multiwall carbon nanotubes paste electrodes have demonstrated effectiveness in the simultaneous determination of compounds like penicillamine, uric acid, and tryptophan, as well as ascorbic acid, acetaminophen, and tryptophan with high sensitivity and wide linear response ranges (Ensafi, Karimi-Maleh & Mallakpour, 2011)(Ensafi, Karimi-Maleh & Mallakpour, 2012).

Biosensing Applications

A high sensitive biosensor based on N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-modified carbon paste electrodes has been developed for the simultaneous determination of compounds like glutathione and piroxicam. The modified electrode exhibited potent electron mediating behavior and well-separated oxidation peaks for these analytes (Karimi-Maleh et al., 2014).

Environmental Applications

3,5-Dinitrobenzamide, which shares a structural similarity with N-(3,5-dichlorophenyl)-3,5-dinitrobenzamide, has been studied for its environmental implications, especially in the decomposition and removal from wastewater and surface water. Advanced oxidation processes (AOPs) like UV/H2O2 and UV/TiO2 have been investigated for the efficient decomposition of 3,5-dinitrobenzamide in aqueous solutions (Yan et al., 2017).

Mécanisme D'action

Target of Action

The primary target of N-(3,5-dichlorophenyl)-3,5-dinitrobenzamide is the energetic processes of certain bacteria, specifically Mycobacterium tuberculosis . This compound is a derivative of 2-aminothiazole and has been shown to significantly affect the energetics of these bacteria .

Mode of Action

This disruption could potentially lead to a decrease in bacterial growth and proliferation .

Biochemical Pathways

Given its impact on the energetics of mycobacterium tuberculosis, it is likely that it interferes with pathways related to energy production and utilization within the bacteria .

Result of Action

The primary result of this compound’s action is the disruption of Mycobacterium tuberculosis energetics . This disruption can lead to a decrease in bacterial growth and proliferation, potentially making it a useful tool in the fight against tuberculosis .

Propriétés

IUPAC Name |

N-(3,5-dichlorophenyl)-3,5-dinitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N3O5/c14-8-3-9(15)5-10(4-8)16-13(19)7-1-11(17(20)21)6-12(2-7)18(22)23/h1-6H,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCQGPOQYMYXKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=CC(=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2409168.png)

![[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2409170.png)

![[4-[Bis(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-hydroxyoxolan-3-yl]methyl acetate](/img/structure/B2409177.png)

![2-[(3-Aminophenyl)formamido]acetamide](/img/structure/B2409179.png)

![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2409180.png)

![8-ethoxy-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2409186.png)